Lipophilicity Advantage: Computed LogP Comparison vs. Non-Brominated Analog
The target compound's computed octanol-water partition coefficient (LogP) is 4.96, indicating high lipophilicity . This is significantly higher than the non-brominated analog 2-isopropoxy-1,3-dimethylbenzene, for which a computed LogP of 3.34 was predicted under the same algorithmic framework . This difference of 1.62 log units translates to an approximately 40-fold higher predicted partitioning into organic phases.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.96 (ChemSrc) |
| Comparator Or Baseline | 2-Isopropoxy-1,3-dimethylbenzene (CAS 54350-31-1): Computed LogP = 3.34 |
| Quantified Difference | ΔLogP = +1.62 (approx. 42x higher partition coefficient for target compound) |
| Conditions | Predicted LogP values; computed using comparable fragmentation methods (ChemSrc platform). |
Why This Matters
This substantial lipophilicity difference directly impacts retention time in reversed-phase HPLC purification and membrane permeability in biological assays, making the brominated compound a distinct entity for method development and biological screening.
